(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
Overview
Description
(5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine: is a chemical compound with the molecular formula C14H15FN4O and a molecular weight of 274.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine typically involves the reaction of 5-fluoro-2-chloropyridine with 2-amino-6-morpholinopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of diseases by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
- (5-Fluoro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
- (5-Chloro-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
- (5-Bromo-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-6-morpholin-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-10-4-5-13(17-8-10)19-14-3-1-2-11(18-14)12-9-16-6-7-20-12/h1-5,8,12,16H,6-7,9H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTJYUPAFAETBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC(=CC=C2)NC3=NC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.